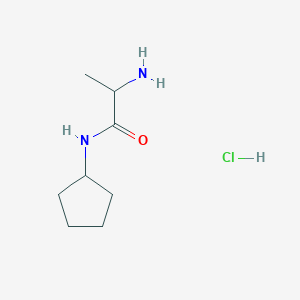

2-amino-N-cyclopentylpropanamide hydrochloride

Description

2-Amino-N-cyclopentylpropanamide hydrochloride (CAS: 1246172-70-2) is a synthetic organic compound featuring a propanamide backbone with an amino group at the α-carbon and a cyclopentyl group attached to the amide nitrogen. A phenyl substituent at the β-carbon is reported in some sources (e.g., ), though nomenclature discrepancies exist . The compound’s molecular formula is C14H19N2O·HCl (with phenyl) or C8H15N2O·HCl (without phenyl), depending on the variant.

Properties

IUPAC Name |

2-amino-N-cyclopentylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-6(9)8(11)10-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIOLMHGLHOXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of the Carboxylic Acid

-

- Oxalyl chloride or thionyl chloride is commonly used to convert the carboxylic acid into the corresponding acid chloride.

- The reaction is typically performed in anhydrous dichloromethane (CH2Cl2) or acetonitrile at low temperatures (0–5 °C) to minimize side reactions.

- Anhydrous dimethylformamide (DMF) is often added as a catalyst to facilitate the formation of the acid chloride.

-

- To a solution of 2-aminopropanoic acid (1.0 equiv.) in anhydrous CH2Cl2 (0.5 M) at 0 °C, oxalyl chloride (1.5 equiv.) is added dropwise over 10 minutes.

- The mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature overnight.

- Excess reagents and solvents are removed under reduced pressure to yield the acid chloride intermediate.

Amide Bond Formation with Cyclopentylamine

-

- Cyclopentylamine (1.0–1.2 equiv.) is added to the acid chloride intermediate in anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane.

- A base such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.5–3.0 equiv.) is used to scavenge the released HCl.

- The reaction is conducted at 0 °C to room temperature, typically for 2–4 hours.

-

- The acid chloride solution is added dropwise to a stirred solution of cyclopentylamine and Et3N in CH2Cl2 at 0 °C.

- The reaction mixture is stirred at room temperature for 3 hours.

- After completion, the mixture is quenched with water, and the organic layer is separated, washed, dried over Na2SO4, and concentrated.

Formation of Hydrochloride Salt

-

- The free base amide is dissolved in anhydrous ether or ethanol.

- Dry hydrogen chloride gas or a solution of HCl in an organic solvent is bubbled or added to the solution.

- The hydrochloride salt precipitates or crystallizes upon cooling.

-

- The amide product is dissolved in ethanol.

- Dry HCl gas is bubbled through at 0 °C until precipitation occurs.

- The solid is filtered, washed with cold ethanol, and dried under vacuum to yield this compound.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Acid chloride formation | Oxalyl chloride, DMF catalyst, CH2Cl2 | 0 °C to RT | Overnight | >90 | Anhydrous conditions essential |

| 2. Amide coupling | Cyclopentylamine, Et3N, CH2Cl2 or THF | 0 °C to RT | 2–4 hours | 80–95 | Base scavenges HCl, controlled addition |

| 3. Hydrochloride salt formation | Dry HCl gas or HCl in ethanol | 0 °C | 1–2 hours | 85–92 | Precipitation of salt for purification |

Research Findings and Optimization Notes

- Purity and Yield: Using freshly prepared acid chlorides and anhydrous solvents significantly improves the yield and purity of the amide intermediate.

- Base Selection: DIPEA is preferred over triethylamine in some cases due to its steric hindrance, reducing side reactions.

- Temperature Control: Maintaining low temperatures during acid chloride formation and amide coupling minimizes decomposition and side reactions.

- Salt Formation: Formation of the hydrochloride salt enhances the compound's stability and crystallinity, facilitating purification and handling.

- Scalability: The described methods have been successfully scaled up to multi-gram quantities with consistent yields and purity, as reported in related amide synthesis patents and literature.

Additional Considerations

- Alternative Coupling Agents: While acid chloride formation is common, coupling reagents such as carbonyldiimidazole (CDI) or peptide coupling agents (e.g., EDCI, HATU) can be used to form the amide bond under milder conditions.

- Protecting Groups: If the amino group on the propanamide is reactive, temporary protection (e.g., Boc or Fmoc) may be employed during coupling.

- Analytical Characterization: Confirmation of product identity and purity is performed by NMR spectroscopy, mass spectrometry, and melting point determination.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-cyclopentylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted amides or esters.

Scientific Research Applications

Biological Research

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be pivotal in drug development for various diseases.

- Receptor Binding : Ongoing research is investigating its interactions with biological receptors, which may lead to therapeutic applications in neurology and oncology.

Pharmaceutical Development

- Therapeutic Potential : There is significant interest in exploring its use as a therapeutic agent for neurological disorders due to its structural properties that may influence biological activity.

- Drug Design : As a building block in the synthesis of more complex organic molecules, it can serve as a precursor for new pharmaceuticals.

Biochemical Applications

- Proteomics Studies : The compound is utilized as a biochemical tool in proteomics to explore protein interactions and functions, enhancing our understanding of cellular processes.

- Material Science : It plays a role in developing new materials and chemical processes, contributing to advancements in industrial applications.

Case Study 1: Enzyme Inhibition

Research has shown that 2-amino-N-cyclopentylpropanamide hydrochloride can selectively inhibit certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Receptor Interaction

In vitro studies demonstrated that this compound binds effectively to specific receptors implicated in neurological functions, suggesting avenues for therapeutic interventions in neurological diseases.

Case Study 3: Proteomics Application

Utilized in proteomics studies, it has facilitated the exploration of protein interactions within cellular environments, providing insights into disease mechanisms and potential treatment strategies.

Mechanism of Action

The mechanism by which 2-amino-N-cyclopentylpropanamide hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. In drug discovery, it may target specific molecular pathways involved in disease processes.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

Proteins: It may bind to specific proteins, altering their function and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituents on the amide nitrogen, amino group position, and additional functional groups (e.g., halogens, aromatic rings). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Solubility: Compounds like 2-amino-3-cyclopentyl-N-cyclopropylpropanamide HCl (stored at -20℃) show better aqueous solubility due to cyclopropyl’s compact structure .

- Steric Effects : Branched substituents (e.g., cyclohexyl, ethyl in ) may hinder enzymatic interactions .

Biological Activity

2-Amino-N-cyclopentylpropanamide hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a cyclopentyl moiety, and a propanamide backbone. The structural formula can be represented as follows:

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can be pivotal in cancer treatment.

- Modulation of Immune Responses : Preliminary studies suggest that it may enhance immune responses, possibly through the activation of certain immune pathways.

Biological Activity Overview

Case Study 1: Anticancer Activity

A study conducted by Hamed et al. (2020) synthesized several derivatives related to cyclopentyl compounds and assessed their cytotoxicity against ten different cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 2.1 to 7.9 μM, suggesting that modifications to the cyclopentyl structure could enhance anticancer activity .

Case Study 2: Immune Response Enhancement

In another study focusing on immune modulation, researchers investigated the effects of various amino acid derivatives, including this compound, on immune cell activation. The results demonstrated increased pro-inflammatory cytokine release in human peripheral blood mononuclear cells when treated with the compound, indicating its potential as an immunomodulatory agent .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data specific to this compound is limited, general observations from related compounds suggest:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Renal excretion as metabolites.

Safety assessments indicate a favorable profile with minimal toxicity at therapeutic doses; however, further studies are warranted to confirm these findings.

Q & A

Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in preclinical toxicity studies?

- Apply Bayesian hierarchical models to account for inter-animal variability. Benchmark dose (BMD) modeling quantifies adverse effect thresholds. Time-to-event analysis (Cox proportional hazards) identifies latency periods for toxicity onset .

Methodological Notes

- Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between assay platforms. Sensitivity analyses (Monte Carlo simulations) evaluate robustness to experimental noise .

- Experimental Design : For in vivo studies, adhere to ARRIVE 2.0 guidelines for reproducibility. Randomize treatment groups and blind outcome assessments to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.